HDAC3 vs. HDAC6 Isoform Selectivity: A Direct Comparison with Vorinostat
When incorporated into the macrocyclic inhibitor scaffold BDBM50379135, the target compound confers a dramatic selectivity shift favoring HDAC3 over HDAC6. In contrast to the pan-HDAC inhibitor vorinostat, which shows little selectivity (HDAC3 IC₅₀ = 47 nM, HDAC6 IC₅₀ = 14 nM) [1], the derivative of 3-fluoro-6-methylpyridine-2-carbonitrile demonstrates potent HDAC3 inhibition (IC₅₀ = 16 nM) with >700-fold selectivity over HDAC6 (IC₅₀ > 10,000 nM) and modest selectivity over HDAC1 (IC₅₀ = 25 nM) [2]. This is a quantifiable, actionable difference for researchers seeking isoform-specific tools.
| Evidence Dimension | HDAC Isoform Inhibition Potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | HDAC1: 25 nM; HDAC3: 16 nM; HDAC6: >10,000 nM (for inhibitor BDBM50379135 derived from target compound) |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1: 55 nM; HDAC3: 47 nM; HDAC6: 14 nM |
| Quantified Difference | HDAC3 potency: 16 nM vs 47 nM (target derivative is 3x more potent); HDAC6 selectivity: >10,000 nM vs 14 nM (>700-fold improvement in HDAC3/HDAC6 selectivity) |
| Conditions | Human HeLa cell nuclear extract; Fluor-de-Lys substrate; 30 min incubation; spectrophotometric detection |
Why This Matters
This data provides a clear rationale for selecting this compound as a starting material for the development of isoform-selective HDAC3 inhibitors with minimized off-target HDAC6 activity.
- [1] PMC11412156. Table 3. IC₅₀ (μM) values for HDAC isoforms. Vorinostat data. Accessed 2026. View Source
- [2] BindingDB. BDBM50379135 (CHEMBL2012818). HDAC inhibition data. Accessed 2026. View Source
